4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrazine moiety
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol are largely defined by its ability to interact with various biomolecules. It has been found to coordinate with mercury (II) in the thione and thiolate forms . This interaction involves various donor atoms, leading to different and interesting crystalline packings .
Cellular Effects
Related compounds have shown promising results in inhibiting the growth of cancer cells
Molecular Mechanism
It is known that it can bind to biomolecules and exert its effects at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with 4-methylthiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antifibrotic and anticancer properties.
Quinolinyl-pyrazoles: These compounds also feature a pyrazine moiety and are known for their pharmacological activities, such as antimicrobial and anticancer effects.
Uniqueness
4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-4-8-2-3-9-5/h2-4H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYQLIJAGCOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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